molecular formula C22H18N4O4 B2905161 N-(benzo[d][1,3]dioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-50-3

N-(benzo[d][1,3]dioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2905161
CAS No.: 921833-50-3
M. Wt: 402.41
InChI Key: JIMBUVUYEURWAO-UHFFFAOYSA-N
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Description

The molecule is a complex organic compound with a molecular weight of 370.3527 . It consists of several moieties including a naphthalene ring and a 1,2-methylenedioxybenzene group . The structure is also available as a 2D Mol file .

Scientific Research Applications

Anticancer and Anti-inflammatory Activities

Research has shown that derivatives of pyrazolopyrimidines exhibit significant biological activities, including anticancer and anti-5-lipoxygenase agents, indicating potential applications in the treatment of cancer and inflammation. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic activities against various cancer cell lines, as well as their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antiallergic Properties

Another area of application for similar compounds involves the synthesis of antiallergic agents. For example, 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues have been synthesized and tested for antiallergic activity, revealing significant potential in treating allergic reactions (Nohara et al., 1985).

Antimicrobial and Antituberculosis Effects

Additionally, thiazole-aminopiperidine hybrid analogues designed as Mycobacterium tuberculosis GyrB inhibitors demonstrated promising antimicrobial and antituberculosis activity, suggesting the potential use of related compounds in combating bacterial infections, especially tuberculosis (Jeankumar et al., 2013).

Antiviral Activity Against Influenza

Compounds with benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, indicating the potential for developing new antiviral drugs to combat influenza strains (Hebishy et al., 2020).

Synthesis Methodologies

The research also extends to the development of novel synthetic methodologies for creating complex pyrazolo and pyridine derivatives. These methods have broad implications in the synthesis of pharmaceuticals and other organic compounds, enhancing the toolbox available to synthetic chemists for creating novel drugs and materials (Liu et al., 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-2-25-11-16(21(27)23-14-8-9-18-19(10-14)30-13-29-18)20-17(12-25)22(28)26(24-20)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMBUVUYEURWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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